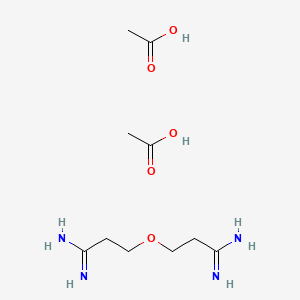
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it contains functional groups that could be reactive under certain conditions, making it a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc likely involves multiple steps, including the formation of the carbamimidoyl and propionamidine groups. Typical synthetic routes might include:
Step 1: Formation of the ethoxy intermediate through an etherification reaction.
Step 2: Introduction of the carbamimidoyl group via a reaction with cyanamide or a similar reagent.
Step 3: Formation of the propionamidine group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions, potentially forming new functional groups.
Reduction: Reduction reactions might be used to modify the compound’s structure, possibly converting imine groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Carbamimidoyl-ethoxy)-propionamidine
- 2-(2-Carbamimidoyl-ethoxy)-propionamidine
- 3-(2-Carbamimidoyl-ethoxy)-butanamidine
Comparison
Compared to similar compounds, 3-(2-Carbamimidoyl-ethoxy)-propionamidine 2HOAc might exhibit unique properties due to the presence of the acetate groups. These could influence its solubility, reactivity, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
acetic acid;3-(3-amino-3-iminopropoxy)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O.2C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;2*1-2(3)4/h1-4H2,(H3,7,8)(H3,9,10);2*1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVODJFZLMADID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(COCCC(=N)N)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














